molecular formula C12H25N3 B1609621 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine CAS No. 41805-59-8

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine

Cat. No. B1609621
CAS RN: 41805-59-8
M. Wt: 211.35 g/mol
InChI Key: JVUTULSYUBFRCR-UHFFFAOYSA-N
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Scientific Research Applications

Central Nervous System Receptor Interaction

A novel synthetic approach led to the creation of compounds such as 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine derivatives, which showed promising interactions with central nervous system receptors, particularly the σ1-receptors. This interaction indicates potential applications in studying receptor affinity and signaling pathways relevant to neurological functions and disorders (Beduerftig, Weigl, & Wünsch, 2001).

Sigma Receptor Ligands

Research into 1-cyclohexylpiperazine derivatives, structurally related to 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine, revealed their high affinity for sigma(2) receptors. These compounds were explored for their potential as antineoplastic agents and PET diagnosis tools, highlighting their significance in cancer research and diagnostic imaging (Berardi et al., 2004).

Non-linear Optical Crystals

In the field of materials science, derivatives of 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine were used to engineer non-linear optical crystals. These crystals, exhibiting quasi-perfect polar alignment of chromophores, have potential applications in optical technologies, including lasers and telecommunications (Muthuraman et al., 1999).

Antimicrobial Activities

Novel derivatives of 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine have been synthesized and tested for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Thomas, Adhikari, & Shetty, 2010).

Myocardial Imaging Agent

The potential of 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine derivatives in medical imaging, specifically as myocardial imaging agents, was explored. The high heart uptake and good myocardial retention of these compounds suggest their utility in cardiac diagnostics and research (Lu et al., 2007).

Safety And Hazards

The safety information available indicates that this compound has hazard statements H315 and H3193. These statements suggest that the compound may cause skin irritation (H315) and serious eye irritation (H319)3.


Future Directions

The future directions for this compound are not explicitly stated in the search results. However, given its classification as a phenylpiperazine1 and the ongoing research into related compounds2, it is likely that further studies will continue to explore its potential applications and properties.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

[1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-9-15(10-8-14)12(11-13)5-3-2-4-6-12/h2-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUTULSYUBFRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426951
Record name 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine

CAS RN

41805-59-8
Record name 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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